molecular formula C15H20Cl2N2O B1389906 8-(4-Piperidinylmethoxy)quinoline dihydrochloride CAS No. 1185298-73-0

8-(4-Piperidinylmethoxy)quinoline dihydrochloride

Cat. No. B1389906
CAS RN: 1185298-73-0
M. Wt: 315.2 g/mol
InChI Key: OBMJNFQZYVVUEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-Piperidinylmethoxy)quinoline dihydrochloride is a biochemical compound with the molecular formula C15H18N2O•2HCl and a molecular weight of 315.24 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 8-(4-Piperidinylmethoxy)quinoline dihydrochloride can be represented by the SMILES notation: C1CNCCC1COC2=CC=CC3=C2N=CC=C3.Cl.Cl . This notation provides a way to represent the structure using ASCII strings.

Safety and Hazards

8-(4-Piperidinylmethoxy)quinoline dihydrochloride should be stored at room temperature . It is intended for research use only and is not intended for diagnostic or therapeutic use .

properties

IUPAC Name

8-(piperidin-4-ylmethoxy)quinoline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O.2ClH/c1-3-13-4-2-8-17-15(13)14(5-1)18-11-12-6-9-16-10-7-12;;/h1-5,8,12,16H,6-7,9-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMJNFQZYVVUEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=CC=CC3=C2N=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-Piperidinylmethoxy)quinoline dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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